N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1021217-86-6
VCID: VC11946857
InChI: InChI=1S/C19H16FN3O5S2/c1-28-14-6-8-15(9-7-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F
Molecular Formula: C19H16FN3O5S2
Molecular Weight: 449.5 g/mol

N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 1021217-86-6

Cat. No.: VC11946857

Molecular Formula: C19H16FN3O5S2

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide - 1021217-86-6

Specification

CAS No. 1021217-86-6
Molecular Formula C19H16FN3O5S2
Molecular Weight 449.5 g/mol
IUPAC Name N-(4-fluorophenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H16FN3O5S2/c1-28-14-6-8-15(9-7-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Standard InChI Key AVIIKXLIGJBTFE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F

Introduction

The compound N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic molecule that incorporates various functional groups, including a fluorophenyl group, a methoxybenzenesulfonyl group, and a pyrimidine ring. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.

Synthesis Steps:

  • Pyrimidine Core Formation: The synthesis begins with the formation of the pyrimidine ring, which can be achieved through various methods such as condensation reactions involving appropriate precursors.

  • Introduction of Sulfonyl Group: The 4-methoxybenzenesulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride derivative.

  • Attachment of Acetamide Moiety: The final step involves attaching the 4-fluorophenyl acetamide moiety via a sulfanyl linkage, which may require the use of thiolating agents.

Biological Activities

While specific biological activities of N-(4-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide are not detailed in the available literature, compounds with similar structural features have shown potential in various therapeutic areas. For instance, pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties . Sulfonyl groups can enhance solubility and bioavailability, while fluorophenyl groups can contribute to increased lipophilicity and membrane permeability.

Research Findings

Research on similar compounds suggests that modifications in the pyrimidine ring and the introduction of sulfonyl groups can significantly impact biological activity. For example, studies on pyrimidine derivatives have shown that structural modifications can lead to potent antiviral or anticancer agents .

Data Table: Biological Activities of Similar Compounds

Compound TypeBiological ActivityReference
Pyrimidine DerivativesAntiviral, Antibacterial, Anticancer
Sulfonyl-Modified CompoundsEnhanced Solubility and Bioavailability-
Fluorophenyl CompoundsIncreased Lipophilicity and Membrane Permeability-

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